单噁嗪

描述

Monolinuron is a pesticide, more specifically a selective systemic herbicide and an algaecide . It is used to control broad-leaved weeds and annual grasses in vegetable crops such as leeks, potatoes, and dwarf French beans . Monolinuron affects the photosynthesis in weeds .

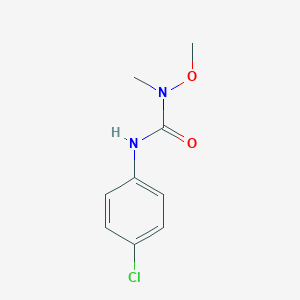

Molecular Structure Analysis

Monolinuron has the molecular formula C9H11ClN2O2 . Its molecular weight is 214.65 g/mol . The IUPAC name for Monolinuron is N′-(4-Chlorophenyl)-N-methoxy-N-methylurea .Chemical Reactions Analysis

Monolinuron undergoes photodegradation under the influence of nitrite and nitrate species when exposed to light in the 300–450 nm range . The degradation pathways were compared to those obtained under direct photolysis at 254 nm .Physical And Chemical Properties Analysis

Monolinuron is highly soluble in water (0.735 g/L) and very soluble in organic solvents (200 g/L in acetone, methanol, and toluene, 3.9 g/L in hexane) . Its volatility is low and its leachability is high . It is moderately persistent and moderately mobile in soil, stable in water, and fast degraded in water sediments (DT50 of 22 days) .科学研究应用

Herbicide for Vegetable Crops

Monolinuron is used as a selective systemic herbicide to control broad-leaved weeds and annual grasses in vegetable crops such as leeks, potatoes, and dwarf French beans. It affects the photosynthesis in weeds, thereby inhibiting their growth .

Algaecide

As an algaecide, Monolinuron is applied to manage algae populations in various aquatic environments. This helps maintain ecological balance and prevents the overgrowth of algae that can be detrimental to water quality .

Photosynthesis Research

Monolinuron has been used in scientific studies to block photosynthesis. For example, it has been utilized in research on functional kleptoplasty in marine organisms to understand how they incorporate and maintain chloroplasts from algae they consume .

Soil Persistence Studies

Due to its high solubility in water and volatility, Monolinuron has been the subject of studies investigating its leaching potential and persistence in soils. This is important for understanding its environmental impact and degradation behavior .

Photodegradation Research

Research has been conducted on the photodegradation of Monolinuron, particularly how it degrades when exposed to light in the presence of nitrite and nitrate species. This is crucial for assessing its stability and breakdown products under environmental conditions .

Agricultural Development

Monolinuron was one of the first substituted 3-aryl-l-methoxy-l-methyl-ureas introduced as herbicides in agriculture. Its physical, chemical, and toxicological properties have been studied for potential agricultural applications .

作用机制

Target of Action

Monolinuron, a selective systemic herbicide , primarily targets the photosynthesis process in plants . It acts as an inhibitor of photosystem II , a crucial component of the photosynthetic electron transport chain .

Mode of Action

Monolinuron interacts with its target, photosystem II, by inhibiting the photosynthetic electron transport . This inhibition disrupts the normal photosynthetic process, leading to the inability of the plant to produce the energy it needs for growth and survival .

Biochemical Pathways

The primary biochemical pathway affected by Monolinuron is photosynthesis . By inhibiting photosystem II, Monolinuron disrupts the electron transport chain, which is essential for the conversion of light energy into chemical energy during photosynthesis . This disruption leads to a decrease in ATP production, which is necessary for various cellular processes .

Pharmacokinetics

Monolinuron is highly soluble in water and many organic solvents . Its volatility is low, and it has a high leaching potential . These properties suggest that Monolinuron can be readily taken up by plants and transported within the plant system . .

Result of Action

The primary result of Monolinuron’s action is the disruption of photosynthesis, leading to the death of the plant . Following uptake of Monolinuron through roots and leaves of weeds, it causes early symptoms of yellowing and die-back of the leaves, eventually resulting in weed death .

Action Environment

Monolinuron’s action, efficacy, and stability can be influenced by various environmental factors. It is moderately persistent and moderately mobile in soil . It is stable in water and is quickly degraded in water sediments . These properties suggest that environmental factors such as soil type, moisture levels, and temperature could potentially influence the action and efficacy of Monolinuron .

安全和危害

Monolinuron is harmful if swallowed and may cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects . It is advised to avoid release to the environment and dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations .

未来方向

属性

IUPAC Name |

3-(4-chlorophenyl)-1-methoxy-1-methylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O2/c1-12(14-2)9(13)11-8-5-3-7(10)4-6-8/h3-6H,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKJPSUCKSLORMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)NC1=CC=C(C=C1)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2 | |

| Record name | MONOLINURON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1273 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0037576 | |

| Record name | Monolinuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0037576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; [ICSC], COLOURLESS CRYSTALS. | |

| Record name | Monolinuron | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1094 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | MONOLINURON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1273 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

735 ppm in water at 20 °C; sol in alcohol, acetone, benzene, toluene, SOL IN DIOXANE, & XYLENE, Water solubility = 930 mg/l at 20 °C., Readily soluble in chloroform, diethyl ether., Solubility in water: none | |

| Record name | MONOLINURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5030 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MONOLINURON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1273 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00015 [mmHg], 1.5X10-4 MM HG AT 22 °C, Vapor pressure, Pa at 22 °C: 0.02 | |

| Record name | Monolinuron | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1094 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | MONOLINURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5030 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MONOLINURON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1273 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Product Name |

Monolinuron | |

Color/Form |

COLORLESS CRYSTALS | |

CAS RN |

1746-81-2 | |

| Record name | Monolinuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1746-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monolinuron [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001746812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, N'-(4-chlorophenyl)-N-methoxy-N-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Monolinuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0037576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Monolinuron | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.572 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONOLINURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KJJ4XAD6M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MONOLINURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5030 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MONOLINURON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1273 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

80-83 °C, Brownish flakes; faint smell of amine; vapor pressure 1.1X10-5 mm Hg at 20 °C; MP: 75-78 °C /technical grade 92% AI/ | |

| Record name | MONOLINURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5030 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MONOLINURON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1273 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

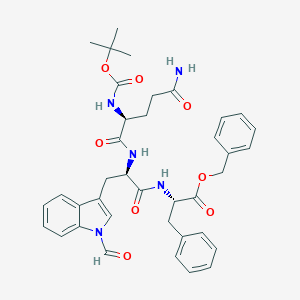

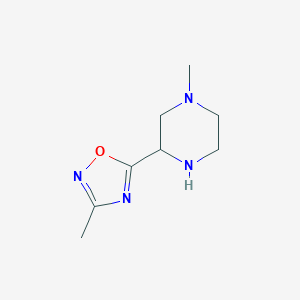

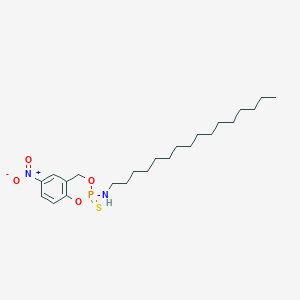

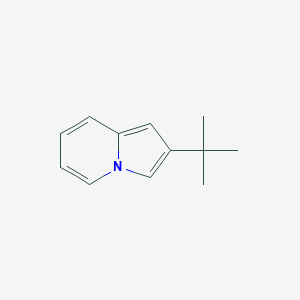

Feasible Synthetic Routes

Q & A

Q1: How does Monolinuron exert its herbicidal effect?

A1: Monolinuron inhibits photosynthesis in susceptible plants. [, , ] It disrupts the photosynthetic electron transport chain in chloroplasts by binding to the D1 protein in photosystem II, ultimately preventing the production of energy needed for plant growth. [, , ]

Q2: What are the downstream effects of Monolinuron on plant physiology?

A2: By inhibiting photosynthesis, Monolinuron leads to a reduction in the production of carbohydrates, which are essential for plant growth and development. This can result in stunted growth, chlorosis (yellowing of leaves), and eventually plant death. [, , ]

Q3: What is the molecular formula and weight of Monolinuron?

A3: Monolinuron (3-(4-chlorophenyl)-1-methoxy-1-methylurea) has a molecular formula of C9H11ClN2O2 and a molecular weight of 214.65 g/mol. []

Q4: Is there any spectroscopic data available for Monolinuron?

A4: Yes, studies have used infrared spectroscopy to identify Monolinuron and its degradation products. [, ] Additionally, mass spectrometry has been employed to detect and quantify Monolinuron in various matrices, including soil solution and blood samples. [, , ]

Q5: How does Monolinuron behave in different soil types?

A5: The degradation rate of Monolinuron varies depending on the soil type. [] Factors like organic matter content, pH, and microbial activity can influence its persistence and leaching potential. [, , ]

Q6: Does the application of nitrogen fertilizers affect the behavior of Monolinuron in soil?

A6: Research suggests that nitrogen fertilization can influence the degradation and plant uptake of Monolinuron. [] While fertilizer application can increase the total quantity of residues in the soil-plant system, it can also lead to lower residue concentrations in plants due to increased biomass. []

Q7: Does Monolinuron exhibit any catalytic properties?

A7: Based on the provided research, Monolinuron is primarily investigated for its herbicidal activity, and no catalytic properties are reported.

Q8: Have any computational studies been conducted on Monolinuron?

A8: Yes, three-dimensional quantitative structure-activity relationship (3D-QSAR) models have been developed to predict the antiandrogenic activity of Monolinuron and its analogues. [] These models utilize experimental data, such as IC50 values, to establish relationships between molecular structure and biological activity. []

Q9: How do structural modifications of Monolinuron impact its herbicidal activity?

A9: Substitutions on the phenyl ring and the urea moiety can significantly affect the activity of phenylurea herbicides. [, ] For instance, increasing the chain length of alkyl substituents and introducing chloro or chlorophenoxy groups to the phenyl ring generally enhances adsorption to soil. []

Q10: Does the position of chlorine atoms on the phenyl ring influence activity?

A10: Yes, the position of chlorine substitution on the phenyl ring influences the activity and behavior of phenylurea herbicides. [, , ] For instance, Linuron, with two chlorine atoms on its phenyl ring, exhibits different mobility and persistence compared to Monolinuron. []

Q11: Are there specific formulation strategies to improve Monolinuron's efficacy?

A11: While specific formulations are not discussed in the provided research, the development of ELISA (enzyme-linked immunosorbent assay) techniques has enabled sensitive and specific detection of Monolinuron residues in various matrices, including soil and food. [, ]

Q12: How is Monolinuron metabolized in animals?

A13: In pigs, Monolinuron undergoes biotransformation through various reactions, including N-demethylation, aryl hydroxylation, N-demethoxylation, and conjugation with glucuronides and sulfates. [] The primary route of elimination is through urine. []

Q13: Has Monolinuron's efficacy been tested in controlled environments?

A14: Yes, laboratory studies have investigated the degradation of radiolabeled Monolinuron in various soil types under controlled conditions. [] These studies provide valuable insights into the compound's behavior and persistence in different environments. []

Q14: Are there reported cases of weed resistance to Monolinuron?

A15: Yes, certain weed species, such as Alopecurus myosuroides (slender foxtail), have developed resistance to Monolinuron and other phenylurea herbicides. [] This resistance is often linked to enhanced metabolic detoxification of the herbicide. [, ]

Q15: What are the potential toxicological effects of Monolinuron?

A16: Monolinuron can cause methemoglobinemia, a condition where the oxygen-carrying capacity of blood is reduced, following ingestion. [, ] The metabolite p-chloroaniline has also shown toxic and immunotoxic effects in sheep leukocytes. []

Q16: How does Monolinuron degrade in the environment?

A17: Microbial degradation plays a significant role in breaking down Monolinuron in the soil. [] The rate of degradation can be enhanced by repeated application of the herbicide, suggesting the adaptation of soil microorganisms. []

Q17: What analytical methods are used to quantify Monolinuron?

A18: Various analytical techniques have been employed to quantify Monolinuron, including: * Gas chromatography with mass spectrometry (GC-MS) [] * Liquid chromatography with mass spectrometry (LC-MS) [] * Enzyme-linked immunosorbent assay (ELISA) []

Q18: Are there alternative weed control methods to Monolinuron?

A19: Research explores the integration of biological control agents, such as the rust fungus Puccinia lagenophorae, with chemical herbicides like Monolinuron for weed control. [] This approach aims to enhance weed suppression while potentially reducing the reliance on chemical herbicides. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。